5-(p-Methoxyphenoxy)pyrimidine

Overview

Description

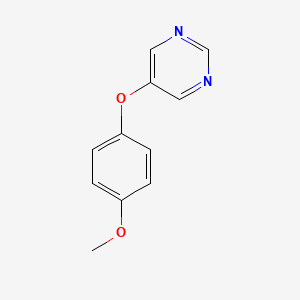

5-(p-Methoxyphenoxy)pyrimidine is a pyrimidine derivative featuring a para-methoxyphenoxy substituent at the 5-position of the pyrimidine ring. This structural motif is significant in medicinal chemistry, particularly in the design of peroxisome proliferator-activated receptor gamma (PPARγ) agonists. For instance, lobeglitazone—a thiazolidinedione-class antidiabetic drug—incorporates a p-methoxyphenoxy group at the 4-position of its pyrimidine moiety, enhancing PPARγ binding affinity by 12-fold compared to rosiglitazone and pioglitazone . The methoxy group in the para position of the phenoxy substituent facilitates extended hydrophobic interactions within the receptor’s binding pocket, improving pharmacological efficacy while minimizing off-target effects .

Scientific Research Applications

Research has indicated that 5-(p-Methoxyphenoxy)pyrimidine exhibits notable antitumor activity . It has been shown to inhibit tumor cell proliferation, suggesting potential use in cancer therapies. The compound's unique substitution pattern may enhance its binding affinity to specific biological targets, contributing to its efficacy in inhibiting cancer cell growth.

Anticancer Research

Several studies have focused on the anticancer properties of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can induce apoptosis in cancer cell lines, leading to reduced viability and growth inhibition .

- In vivo Studies : Animal model trials have shown that administration of this compound results in significant tumor size reduction and improved survival rates compared to control groups.

Antimicrobial Activity

The compound also displays antimicrobial properties, which are being investigated for potential applications in treating infections. Its efficacy against various bacterial strains highlights its versatility as a therapeutic agent .

Case Study 1: Antitumor Efficacy

A study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis. This highlights its potential as an effective therapeutic agent against specific types of cancer .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects of this compound revealed significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics or adjunct therapies for infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(p-Methoxyphenoxy)pyrimidine, and how is its purity validated?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution between 5-bromopyrimidine and p-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF). Critical purification steps include column chromatography and recrystallization. Structural validation requires ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyrimidine protons at δ ~8.5–9.0 ppm) and HRMS for molecular weight confirmation. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How can researchers characterize the electronic effects of the p-methoxyphenoxy group on pyrimidine reactivity?

- Answer : Computational tools like DFT calculations (e.g., Gaussian09) assess electron density distribution, revealing how the methoxy group’s electron-donating resonance stabilizes the pyrimidine ring. Experimentally, Hammett substituent constants (σ) correlate with reaction rates in electrophilic substitution or oxidation studies .

Advanced Research Questions

Q. What structural insights explain the enhanced binding affinity of this compound derivatives to PPARγ compared to rosiglitazone?

- Answer : Molecular docking (e.g., AutoDock Vina) using PPARγ’s crystal structure (PDB: 1K74) shows the p-methoxyphenoxy group occupies a hydrophobic pocket near helix 3, forming van der Waals contacts with Leu330 and Leu333. The methoxy oxygen may engage in weak hydrogen bonding with Tyr327, enhancing binding by ~12-fold compared to rosiglitazone’s thiazolidinedione core .

Q. How does the p-methoxyphenoxy substituent influence selectivity for mPGES-1 over COX-2 in anti-inflammatory drug design?

- Answer : In vitro assays using recombinant mPGES-1 and COX-2 enzymes reveal that the substituent’s bulk and orientation reduce COX-2 inhibition. Competitive ELISA for PGE₂ production (IC₅₀ ~41–622 nM for mPGES-1 vs. >10 µM for COX-2) and surface plasmon resonance (SPR) binding kinetics confirm selectivity. The substituent avoids steric clashes with COX-2’s larger active site .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound derivatives across studies?

- Answer : Standardize assay conditions:

- Enzyme source : Use purified human mPGES-1 (vs. rodent isoforms).

- Substrate concentration : Maintain PGH₂ at Km (~20 µM).

- Inhibition mode : Determine Ki via Lineweaver-Burk plots to distinguish competitive vs. allosteric mechanisms.

Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry ) to rule off-target effects .

Q. How can researchers optimize pharmacokinetic properties of this compound analogs without compromising potency?

- Answer :

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (amides) to reduce CYP450-mediated oxidation.

- Solubility : Introduce polar groups (e.g., carboxylates) at the pyrimidine 2-position while retaining the p-methoxyphenoxy moiety for target engagement.

Validate via human liver microsome assays and logP measurements (target logP <5) .

Q. Methodological Guidance

Q. What in silico tools predict the impact of p-methoxyphenoxy modifications on drug-likeness?

- Answer : Use SwissADME for bioavailability radar charts and AdmetSAR for toxicity predictions. Key parameters:

- TPSA : <140 Ų (optimal permeability).

- Lipinski violations : ≤1.

Pair with molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in target binding pockets .

Q. How to design a SAR study to evaluate pyrimidine substituent effects on anti-inflammatory activity?

- Answer :

- Variable substituents : Test halogen (Cl, F), alkyl (methyl, ethyl), and polar (OH, COOH) groups at pyrimidine positions 2 and 4.

- Assays :

- mPGES-1 inhibition (IC₅₀).

- Cellular efficacy : LPS-stimulated IL-6/TNF-α suppression in RAW264.7 macrophages.

Analyze trends using 3D-QSAR (e.g., CoMFA) to prioritize synthetic targets .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Analogues

Table 1: Key Pyrimidine Derivatives and Their Properties

Key Research Findings

Substituent Effects on Binding Affinity: The para-methoxyphenoxy group in this compound enhances PPARγ binding by occupying a hydrophobic pocket, reducing Ser245 phosphorylation and improving insulin sensitization . In contrast, chloro substituents (e.g., 4,6-Dichloro-5-methoxypyrimidine) prioritize halogen bonding over hydrophobic interactions, forming rigid 3D crystal lattices .

Synthetic Accessibility: Methoxy-substituted pyrimidines, such as 2-Amino-5-methoxypyrimidine, are synthesized via nucleophilic substitution or Pd-catalyzed coupling, enabling scalable production . Complex derivatives like (4-methoxy-phenyl)-pyrimidin-5-yl-methanone require multi-step routes involving thioamide intermediates and cyclization .

Solubility and Stability :

- Halogenated derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit lower aqueous solubility due to hydrophobic Cl and planar stacking but higher thermal stability (m.p. 313–315 K) .

- Compounds with hydrophilic groups (e.g., 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine) show improved solubility but reduced metabolic stability .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-(4-methoxyphenoxy)pyrimidine |

InChI |

InChI=1S/C11H10N2O2/c1-14-9-2-4-10(5-3-9)15-11-6-12-8-13-7-11/h2-8H,1H3 |

InChI Key |

XRUHYKRNHQSCLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=CN=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.